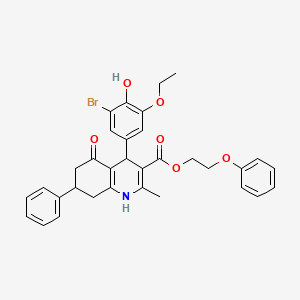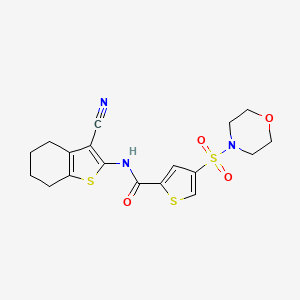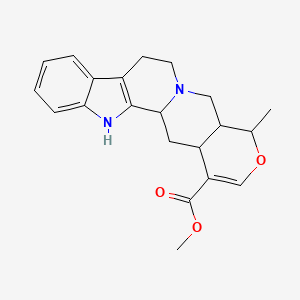![molecular formula C24H30N2O6 B4998275 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate, also known as MPAP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPAP is a piperazine derivative that was initially developed as an antidepressant drug. However, recent studies have shown that it may have potential in the treatment of other neurological disorders, such as Parkinson's disease and drug addiction.
Mécanisme D'action
The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is not fully understood. However, studies have suggested that it may act as a dopamine D3 receptor antagonist, which may contribute to its potential therapeutic effects in Parkinson's disease and drug addiction.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate in lab experiments is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to have low toxicity and few side effects. However, one limitation is that it may not be as effective in humans as it is in animal models, and further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One area of research could focus on its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, and to develop more efficient synthesis methods for the compound.
Méthodes De Synthèse
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate can be synthesized using a variety of methods, including the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base, followed by crystallization with oxalic acid. Another method involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(3-phenylpropyl)piperazine in the presence of triethylamine, followed by crystallization with oxalic acid.
Applications De Recherche Scientifique
1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as a treatment for Parkinson's disease. Studies have shown that this compound can protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons, which are responsible for producing dopamine. This suggests that this compound may be a potential therapeutic agent for the treatment of Parkinson's disease.
Another area of research has focused on this compound's potential as a treatment for drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs such as cocaine and amphetamines, as well as reduce drug-seeking behavior in animal models. This suggests that this compound may be a potential treatment for drug addiction.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-19-7-5-11-21(17-19)26-18-22(25)24-15-13-23(14-16-24)12-6-10-20-8-3-2-4-9-20;3-1(4)2(5)6/h2-5,7-9,11,17H,6,10,12-16,18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKKRQPIHPCJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)
